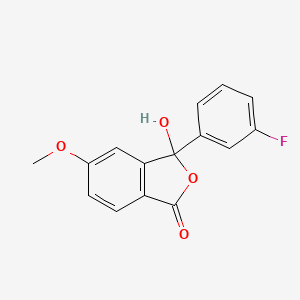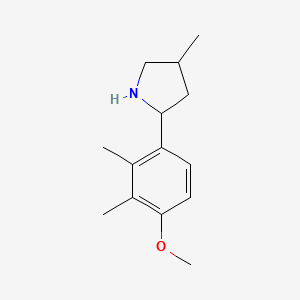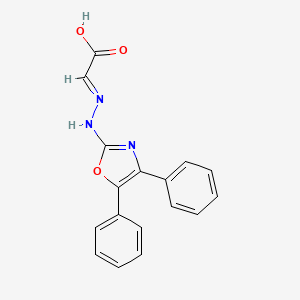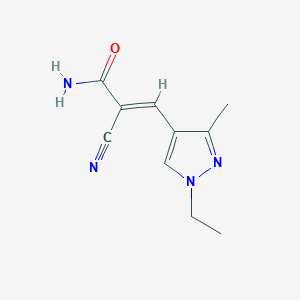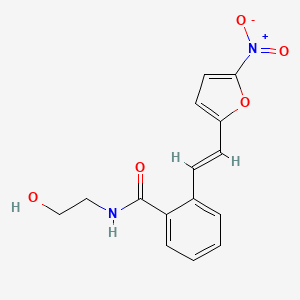
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a hydroxyethyl group and a nitrofuran moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine, such as ethanolamine, under basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated benzamide reacts with a vinyl compound in the presence of a palladium catalyst.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be attached through a nucleophilic substitution reaction, where a nitrofuran derivative reacts with the vinylbenzamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group or the nitrofuran moiety.
Reduction: Reduction reactions could target the nitro group in the nitrofuran moiety, potentially converting it to an amine.
Substitution: The benzamide core may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives or benzamide compounds.
Nitrofurantoin: A well-known nitrofuran antibiotic.
Benzamide Derivatives: Compounds like metoclopramide or sulpiride, which have different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C15H14N2O5 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C15H14N2O5/c18-10-9-16-15(19)13-4-2-1-3-11(13)5-6-12-7-8-14(22-12)17(20)21/h1-8,18H,9-10H2,(H,16,19)/b6-5+ |
InChI-Schlüssel |
PMRLGUORIFZLGJ-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCO |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



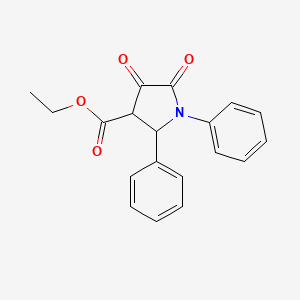
![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)

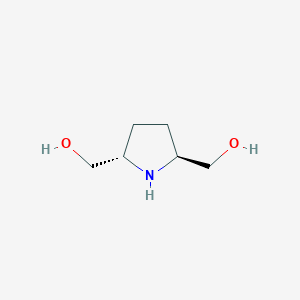

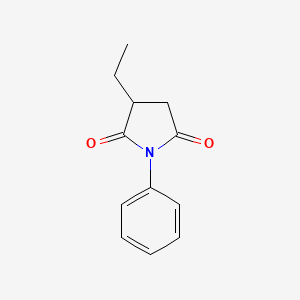
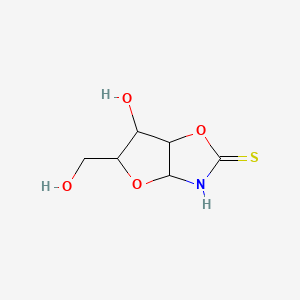
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
